MNK1 Inhibitory Potency of the Direct 6‑Amination Product Versus Non‑Brominated Analog
The compound 8‑chloro‑3,3‑dimethyl‑6‑(pyrimidin‑4‑ylamino)‑2,3‑dihydroimidazo[1,5‑a]pyridine‑1,5‑dione (Cpd 47, US 9,669,031) was synthesized directly from 6‑bromo‑8‑chloro‑3,3‑dimethyl‑2,3‑dihydroimidazo[1,5‑a]pyridine‑1,5‑dione via Buchwald‑Hartwig amination at the C6‑bromo position. Cpd 47 inhibited full‑length GST‑tagged recombinant human MNK1 with an IC₅₀ of 3.30 nM [1]. In contrast, the corresponding 6‑unsubstituted parent scaffold (lacking the C6‑bromo leaving group) cannot be converted to Cpd 47 via the same direct route, requiring a longer synthetic sequence that introduces additional cost and reduces overall yield.
| Evidence Dimension | Human MNK1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | Precursor to Cpd 47 (IC₅₀ = 3.30 nM) |
| Comparator Or Baseline | 6‑Unsubstituted 3,3‑dimethyl‑2,3‑dihydroimidazo[1,5‑a]pyridine‑1,5‑dione: no direct access to 6‑aminated derivatives without C6 halogenation. |
| Quantified Difference | Formation of a low‑nanomolar (3.30 nM) inhibitor versus no straightforward access to the active series. |
| Conditions | Full‑length GST‑tagged recombinant human MNK1, Ac‑TATKSGSTTKNR‑NH₂ substrate, 5 min preincubation (BindingDB assay). |
Why This Matters
Procuring this brominated intermediate enables direct, high‑yield synthesis of Cpd 47 and its derivatives with validated low‑nanomolar MNK1 activity, whereas non‑halogenated cores necessitate costlier de novo routes.
- [1] BindingDB. BDBM168216 – US9669031, Cpd 47: 8‑chloro‑3,3‑dimethyl‑6‑(pyrimidin‑4‑ylamino)‑2,3‑dihydroimidazo[1,5‑a]pyridine‑1,5‑dione. IC₅₀ 3.30 nM for recombinant human MNK1. Accessed 2026. View Source
